BENGHE Foundational & Exploratory

Check Availability & Pricing

Peimisine HCI chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Peimisine HCI

Cat. No.: B609900

Peimisine HCI: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine hydrochloride (Peimisine HCI) is a naturally occurring steroidal alkaloid isolated
from various species of the Fritillaria genus, a plant with a long history in traditional medicine
for treating respiratory ailments. As a ceveratrum-type alkaloid, Peimisine HCI has garnered
significant interest within the scientific community for its diverse pharmacological activities. This
technical guide provides an in-depth overview of the chemical structure, and physicochemical
and biological properties of Peimisine HCI, supported by detailed experimental protocols and a
visualization of its implicated signaling pathway. This document is intended to serve as a
valuable resource for researchers and professionals engaged in the fields of natural product
chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Peimisine HCI is the hydrochloride salt of Peimisine. The chemical structure of Peimisine
features a complex, polycyclic steroidal backbone.

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties of Peimisine HCI is provided in the
tables below. While mass spectrometry data is available, detailed *H NMR, 3C NMR, and IR
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spectroscopic data for Peimisine HCI are not readily available in the public domain as of the
latest literature search.

Table 1: Chemical Identifiers of Peimisine HCI

Identifier Value Source

CAS Number 900498-44-4 --INVALID-LINK--
Molecular Formula C27H41NO3 « HCI --INVALID-LINK--
Molecular Weight 464.1 g/mol --INVALID-LINK--

C[C@H]1C[C@@H]2--
INVALID-LINK--
Canonical SMILES CC[C@HJ4[C@@H]5CC(=0)  --INVALID-LINK--
[C@H]6C--INVALID-LINK--
C)O)C">C@HNCL1.CI

KYELXPJVGNZIGC-
InChl Key --INVALID-LINK--
GKFGJCLESA-N

Table 2: Physical and Chemical Properties of Peimisine HCI

Property Value Source

Appearance Crystalline solid --INVALID-LINK--

DMSO: 16 mg/mLEthanol: 1

Solubility mg/mLPBS (pH 7.2): Partially --INVALID-LINK--
soluble

Storage -20°C (solid) --INVALID-LINK--

Stability > 4 years at -20°C --INVALID-LINK--

Table 3: Spectroscopic Data of Peimisine
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Technique Data Source

Precursor m/z: 428.3159Major
MS/MS --INVALID-LINK--
Fragments: 115, 337, 351, 393

1H NMR Data not available
13C NMR Data not available
IR Data not available

Biological Activities and Experimental Protocols

Peimisine HCI exhibits several notable biological activities, primarily related to the respiratory
and nervous systems. The following sections detail these activities and the experimental
protocols used to investigate them.

Acetylcholinesterase Inhibition

Peimisine and other alkaloids from Fritillaria species have been shown to inhibit
acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter
acetylcholine.

The acetylcholinesterase inhibitory activity of Fritillaria alkaloids is commonly assessed using a
modified Ellman’s spectrophotometric method.[1]

o Materials:
o Acetylcholinesterase (AChE) from electric eel (or other suitable source)
o Acetylthiocholine iodide (ATCI) as the substrate
o 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
o Tris-HCI buffer (e.g., 50 mM, pH 8.0)
o Test compound (e.g., Peimisine HCI)

o Reference inhibitor (e.g., Galanthamine)
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o 96-well microplate and microplate reader

e Procedure:

[e]

Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent
(e.g., DMSO) and make serial dilutions in the assay buffer.

o In a 96-well plate, add the assay buffer, AChE solution, and the test compound at various
concentrations. A control well should contain the solvent instead of the test compound.

o Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time
(e.g., 15 minutes).

o Initiate the reaction by adding DTNB solution followed by the ATCI substrate solution to all
wells.

o Immediately measure the absorbance at 412 nm at regular intervals for a defined period
(e.g., 5-10 minutes) using a microplate reader.

o The rate of reaction is determined by the change in absorbance per unit time. The
percentage of inhibition is calculated by comparing the reaction rates in the presence and
absence of the inhibitor.

o The ICso value (the concentration of inhibitor that causes 50% inhibition of AChE activity)
is determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Tracheal Smooth Muscle Relaxation

Alkaloids from Fritillaria, including Peimisine, have demonstrated relaxant effects on tracheal
smooth muscle, which underlies their traditional use as antitussive and antiasthmatic agents.

The relaxant effect of Fritillaria alkaloids is investigated using isolated tracheal preparations,
typically from rats or guinea pigs, pre-contracted with an agonist like carbachol.[2]

o Tissue Preparation:

o Humanely euthanize a rat or guinea pig.
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o Carefully dissect the trachea and place it in Krebs-Henseleit (K-H) solution.
o Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

o Suspend the tracheal rings in an organ bath containing K-H solution, maintained at 37°C
and continuously bubbled with 95% Oz and 5% CO:..

o Connect the rings to an isometric force transducer to record changes in muscle tension.

o Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60
minutes, with periodic washing with fresh K-H solution.

o Experimental Procedure:

o Induce a sustained contraction of the tracheal rings by adding a standard contractile
agent, such as carbachol (e.g., 1 pM), to the organ bath.

o Once the contraction has reached a stable plateau, cumulatively add the test compound
(e.g., Peimisine HCI) in increasing concentrations to the bath.

o Record the relaxation response at each concentration. The relaxation is expressed as a
percentage of the pre-contraction induced by carbachol.

o A control experiment with the vehicle used to dissolve the test compound should be run in
parallel.

o The ECso value (the concentration of the compound that produces 50% of the maximal
relaxation) can be calculated from the concentration-response curve.

Regulation of Inflammatory Signaling Pathways

Recent studies have indicated that total alkaloids from Fritillaria cirrhosa, containing Peimisine,
can alleviate pulmonary fibrosis by modulating key inflammatory signaling pathways.[3][4]

This protocol describes the in vivo investigation of the effect of Fritillaria alkaloids on signaling
pathways involved in pulmonary fibrosis.[3]

e Animal Model:
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o Induce pulmonary fibrosis in male Sprague-Dawley rats by a single intratracheal instillation
of bleomycin (BLM). A sham control group receives saline instead.

o After a set period (e.g., 7 days) to allow for the development of fibrosis, begin treatment
with the test substance (e.qg., total alkaloids of Fritillaria cirrhosa) or a vehicle control,
administered daily by gavage for a specified duration (e.g., 21 days).

o Sample Collection and Analysis:
o At the end of the treatment period, euthanize the rats and collect lung tissues and serum.

o Histological Analysis: Fix a portion of the lung tissue in formalin, embed in paraffin, and
stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation
and collagen deposition.

o Western Blot Analysis: Homogenize lung tissue to extract total protein. Separate proteins
by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary
antibodies against key proteins in the TGF-f3 and NF-kB pathways (e.g., TGF-1, p-
Smad?2/3, Smad?2/3, p-p65, p65, IKBa). Use appropriate secondary antibodies and a
chemiluminescence detection system to visualize the protein bands. Quantify band
intensities relative to a loading control (e.g., GAPDH).

o Quantitative PCR (qPCR): Extract total RNA from lung tissue and reverse-transcribe it to
cDNA. Perform qPCR using specific primers for genes encoding proteins in the TGF-3 and
NF-kB pathways to determine their mMRNA expression levels. Normalize the expression to
a housekeeping gene (e.g., B-actin).

Signaling Pathway Visualization

The anti-inflammatory and anti-fibrotic effects of the total alkaloids of Fritillaria cirrhosa
(containing Peimisine) in a bleomycin-induced pulmonary fibrosis model are mediated, in part,
through the inhibition of the TGF-3 and NF-kB signaling pathways. The following diagram
illustrates this proposed mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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